molecular formula C15H17N3O3S B14937437 Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B14937437
M. Wt: 319.4 g/mol
InChI Key: NQWWSOFNACRFNZ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-methylpropyl group at position 5, a pyridin-3-ylcarbonylamino moiety at position 2, and a methyl ester at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is known for its role in bioactive molecules, particularly in agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H17N3O3S/c1-9(2)7-11-12(14(20)21-3)17-15(22-11)18-13(19)10-5-4-6-16-8-10/h4-6,8-9H,7H2,1-3H3,(H,17,18,19)

InChI Key

NQWWSOFNACRFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-(Difluoromethyl)-5-(4,5-Dihydro-2-Thiazolyl)-4-(2-Methylpropyl)-6-(Trifluoromethyl)-3-Pyridine Carboxylate (Thiazopyr)

Key Similarities :

  • Thiazole/Thiazolyl Core : Both compounds incorporate a thiazole-related heterocycle, critical for interacting with biological targets such as enzymes or receptors.
  • 2-Methylpropyl Substituent : This lipophilic group enhances membrane permeability, a feature shared with the target compound.
  • Ester Functionalization : The methyl ester at the carboxylate position is common in agrochemicals for improving stability and bioavailability.

Key Differences :

  • Pyridine vs. Pyrimidine Substituents : The target compound’s pyridin-3-ylcarbonyl group contrasts with thiazopyr’s trifluoromethylpyridine, which introduces electronegative fluorine atoms that enhance resistance to metabolic degradation.
  • Additional Fluorinated Groups: Thiazopyr’s difluoromethyl and trifluoromethyl groups increase its environmental persistence and pesticidal activity compared to the non-fluorinated target compound .

Spirocyclic Diazaspiro Decene Derivatives (EP 4 374 877 A2)

Key Similarities :

  • Ester Linkages : Both classes utilize methyl esters, suggesting shared synthetic pathways (e.g., esterification or transesterification) .
  • Amino Substituents: The presence of amino-linked aromatic groups (e.g., pyridine in the target compound vs.

Key Differences :

  • Structural Complexity : The spirocyclic diazaspiro framework in the patent compound introduces conformational rigidity, likely enhancing target specificity compared to the planar thiazole system.
  • Fluorine Content : The patent compound’s difluoro and methoxyethyl groups enhance solubility and metabolic stability, features absent in the target compound .

Comparative Data Table

Property Target Compound Thiazopyr Spirocyclic Derivative (EP 4 374 877)
Core Structure 1,3-Thiazole 3-Pyridine with 4,5-dihydrothiazolyl Diazaspiro[4.5]decene
Key Substituents 2-Methylpropyl, pyridin-3-ylcarbonylamino, methyl ester 2-Methylpropyl, difluoromethyl, trifluoromethyl, methyl ester Difluoro-phenyl, methoxyethyl-methylamino, methyl ester
Molecular Weight (Da) ~323.4 (calculated) ~452.3 (calculated) 787 (LCMS)
Reported Use Hypothesized: Agrochemical/Pharmaceutical (based on analogs) Herbicide (thiazopyr) Kinase inhibitor (inferred from patent context)
Fluorination None Difluoromethyl, trifluoromethyl Difluoro-phenyl
Analytical Data Not provided Not provided LCMS: m/z 787 [M+H]⁺; HPLC retention: 1.41 min

Research Implications

  • Bioactivity: The target compound’s pyridin-3-ylcarbonylamino group may offer selectivity for nicotinic acetylcholine receptors or bacterial enzymes, contrasting with thiazopyr’s root-growth inhibition.
  • Synthetic Challenges : Unlike thiazopyr’s fluorinated synthesis, the target compound may require milder conditions due to the absence of fluorine, reducing production costs.
  • Environmental Impact : The lack of fluorine in the target compound aligns with trends toward eco-friendly agrochemicals, though efficacy may be compromised compared to fluorinated analogs .

Q & A

Q. What are the established synthetic routes for Methyl 5-(2-methylpropyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?

The compound is synthesized via multi-step reactions involving nucleophilic substitution and condensation. A common approach includes:

  • Thiazole core formation : Reacting 4-phenyl butyric acid derivatives with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment for precipitation .
  • Esterification and functionalization : Introducing the methyl ester group via alkylation of the carboxylic acid intermediate, followed by coupling with pyridine-3-carbonyl chloride under basic conditions (e.g., K₂CO₃) .
  • Purification : Recrystallization from DMSO/water mixtures (2:1) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • HPLC : For purity assessment (>95%) and separation of isomers .
  • FTIR and NMR : To confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹ in FTIR) and structural assignments (¹H NMR for pyridine and thiazole protons) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in related thiazolo[3,2-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves:

  • Catalyst screening : Testing alternatives to POCl₃ (e.g., PCl₅ or T3P®) to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for pyridine coupling .
  • Temperature control : Lowering reflux temperatures (e.g., 70°C) during thiazole formation minimizes decomposition .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Structural analogs : Subtle changes like replacing the 2-methylpropyl group with isopropyl (see ) alter steric effects and binding affinity .
  • Assay conditions : Standardizing buffer pH (e.g., 7.4 for physiological relevance) and incubation times reduces variability .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with pyridine nitrogen .

Q. How does the compound’s stability influence experimental design?

Stability challenges include:

  • Ester hydrolysis : Hydrolytic degradation in aqueous media requires storage at ≤-20°C in anhydrous DMSO .
  • Light sensitivity : UV-Vis studies show degradation under prolonged light exposure; amber vials are recommended .
  • In-use stability : Monitor via periodic HPLC during biological assays to confirm integrity .

Q. What methodologies support structure-activity relationship (SAR) studies?

SAR exploration involves:

  • Systematic substitution : Modifying the pyridine or thiazole moieties (e.g., fluorophenyl vs. methoxyphenyl groups) to assess electronic effects .
  • Bioisosteric replacement : Replacing the methyl ester with ethyl or tert-butyl esters to evaluate metabolic stability .
  • Pharmacophore mapping : Overlaying active conformers using software like Schrödinger’s Phase identifies critical binding features .

Methodological Considerations

Q. How are computational models integrated into experimental workflows?

  • Docking studies : Pre-screen analogs against target proteins (e.g., kinases) to prioritize synthesis .
  • MD simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Use descriptors like logP and polar surface area to predict permeability .

Q. What are best practices for resolving spectral data ambiguities?

  • 2D NMR correlation : HSQC and HMBC experiments assign quaternary carbons and resolve overlapping signals .
  • Isotopic labeling : ¹³C-enriched samples clarify ambiguous peaks in crowded spectral regions .

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